Periplocymarin Periplocymarin Periplocymarin is a cardenolide glycoside.
4-[(3S,5S,10R,13R,14S,17S)-5,14-Dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyl-oxan-2-YL]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[A]phenanthren-17-YL]-5H-furan-2-one is a natural product found in Strophanthus hispidus, Periploca sepium, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 32476-67-8
VCID: VC21183789
InChI: InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1
SMILES: CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Molecular Formula: C30H46O8
Molecular Weight: 534.7 g/mol

Periplocymarin

CAS No.: 32476-67-8

Cat. No.: VC21183789

Molecular Formula: C30H46O8

Molecular Weight: 534.7 g/mol

* For research use only. Not for human or veterinary use.

Periplocymarin - 32476-67-8

Specification

CAS No. 32476-67-8
Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
IUPAC Name 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Standard InChI InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1
Standard InChI Key XRWQBDJPMXRDOQ-YUUDFPFBSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
SMILES CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Canonical SMILES CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O

Introduction

Chemical Properties of Periplocymarin

Molecular Characteristics

Periplocymarin has a molecular formula of C₃₀H₄₆O₈ with a molecular weight of 534.68 daltons. The compound consists of 67.39% carbon, 8.67% hydrogen, and 23.94% oxygen . These properties contribute to its pharmacological activities and interactions with biological systems.

Physical Properties

The compound appears as lustrous needles when crystallized from methanol, containing approximately one molecule of methanol of crystallization. Periplocymarin has a bitter taste, though it is notably less pronounced than that of cymarin, another cardiac glycoside. It becomes solvent-free at 100°C in vacuum conditions, sinters at 138°C, and has a melting point of 148°C. Its optical rotation is [α]D27 +29° (c = 0.94 in 95% alcohol for the anhydrous substance) .

Periplocymarin exhibits good solubility in alcohol, chloroform, and acetone, with reduced solubility in methanol. It is very sparingly soluble in water and practically insoluble in ether. An important characteristic of the compound is that it undergoes ready hydrolysis in cold conditions .

Pharmacological Activities of Periplocymarin

Cardiotonic Effects

Periplocymarin demonstrates significant positive inotropic effects on the heart, increasing myocardial contractility through enhancement of calcium influx in cardiomyocytes. In studies using adult male C57BL/6 mice, periplocymarin was shown to increase the ejection fraction (EF) significantly by increasing the fractional shortening (FS) .

When compared with digoxin, another well-known cardiac glycoside, periplocymarin treatment led to a more pronounced increase in EF and FS, without causing a significant decrease in heart rate that is typically observed with digoxin treatment . This suggests that periplocymarin may have advantages over traditional cardiotonic drugs for treating heart failure or cardiogenic hypotension.

Anti-Cancer Properties

Research has revealed that periplocymarin possesses significant anti-cancer properties, particularly against colorectal cancer cells. Flow cytometric and TUNEL staining analyses have demonstrated that periplocymarin induces apoptosis in HCT 116 and RKO colorectal cancer cell lines in a dose-dependent manner, with concentrations ranging from 12.5 to 100 ng/ml .

The compound's anti-cancer effects are mediated through the alteration of gene expression involved in apoptosis. Western blot analyses have shown that periplocymarin treatment increases the expression of pro-apoptotic genes such as Bax, cleaved caspase-3, and cleaved caspase-9, while decreasing the expression of anti-apoptotic genes including survivin and Bcl-2 .

In addition to inducing apoptosis, periplocymarin also causes cell cycle arrest in colorectal cancer cells. Flow cytometry data has shown that treatment with periplocymarin results in an increased proportion of cells in the G0/G1 phase and a decreased proportion in the S phase, with maximum effect observed at a concentration of 50 ng/ml .

Effects on Cardiac Hypertrophy

Periplocymarin has demonstrated efficacy in alleviating pathological cardiac hypertrophy. In vitro studies using H9c2 cardiac cells have shown that periplocymarin treatment suppresses angiotensin II (AngII)-induced expressions of hypertrophic proteins and cell size increase . Furthermore, in vivo studies using transverse aortic constriction (TAC)-induced cardiac hypertrophy in mice have confirmed that periplocymarin successfully prevents functional and structural cardiac deficits .

Mechanism of Action

Modulation of Ionic Transport

The cardiotonic effects of periplocymarin are primarily mediated through its interaction with Na⁺-K⁺-ATPase in cardiomyocytes. By inhibiting Na⁺-K⁺-ATPase, periplocymarin increases the intracellular concentration of Na⁺, which subsequently enhances Ca²⁺ influx through the Na⁺/Ca²⁺ exchanger. The elevated intracellular Ca²⁺ concentration leads to increased myocardial contractility, resulting in enhanced ejection fraction and elevated blood pressure .

JAK2/STAT3 Pathway Inhibition

In the context of cardiac hypertrophy, periplocymarin has been shown to exert its protective effects by inhibiting the JAK2/STAT3 signaling pathway. Treatment with periplocymarin reduces STAT3 and JAK2 phosphorylation in AngII-induced hypertrophic cardiac cells. The importance of this mechanism was confirmed through experiments using the STAT3-specific inhibitor S3I-201 and STAT3 siRNA, which showed similar protective effects as periplocymarin. Conversely, in STAT3-overexpressing cells, periplocymarin failed to reduce the expressions of hypertrophy-related proteins and phosphorylated STAT3, indicating that its protective effects against cardiac hypertrophy are dependent on modulation of the STAT3 signaling axis .

Apoptosis Induction in Cancer Cells

The anti-cancer properties of periplocymarin are mediated through its ability to induce apoptosis in cancer cells. The compound increases the Bax/Bcl-2 ratio, leading to cytochrome c release and subsequent cleavage and activation of caspase-3 and caspase-9, which results in the degradation of intracellular substrates and apoptosis. Additionally, periplocymarin affects cell cycle progression by promoting G0/G1 cell cycle arrest, as evidenced by decreased expression of cyclin D1 and increased expression of P21 .

Pharmacokinetic Properties

Absorption and Metabolism

Periplocymarin has favorable pharmacokinetic properties that make it a promising candidate for drug development. Studies have indicated that periplocymarin is highly permeable and has a relatively short half-life of approximately 2 hours, compared to digoxin's half-life of about 36 hours . This characteristic allows periplocymarin to be rapidly metabolized after exerting its cardiotonic effects, potentially reducing the risk of toxic side effects that are commonly associated with longer-acting cardiac glycosides .

Current Research and Future Directions

Research on periplocymarin is still in relatively early stages, with most studies conducted in cell cultures and animal models. Future research directions may include:

  • More comprehensive toxicological studies to establish safety profiles

  • Clinical trials to evaluate efficacy in human patients with heart failure or hypotension

  • Further exploration of anti-cancer effects against a broader range of cancer types

  • Investigation of potential synergistic effects with other therapeutic agents

  • Development of synthetic analogs with improved properties

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